Squalene Synthase Inhibition in Rat Liver Microsomes: Head-to-Head Comparison with the Mono-Enone Analog
In a rat liver microsome assay using [³H]farnesyl pyrophosphate as substrate (10-min preincubation), 1,1′-(1,4-phenylene)bis[4,4-dimethylpent-1-en-3-one] inhibited squalene synthase with an IC₅₀ of 600 nM [1]. In the same assay, the corresponding mono-enone fragment, 4,4-dimethyl-1-phenylpent-1-en-3-one, showed no measurable inhibition up to 100 µM (IC₅₀ > 100 µM), indicating that the bivalent presentation of the enone pharmacophore is essential for target engagement [2]. This >166-fold difference in potency underscores the functional necessity of the 1,4-phenylene-bridged bis(enone) architecture.
| Evidence Dimension | Squalene synthase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 600 nM |
| Comparator Or Baseline | 4,4-Dimethyl-1-phenylpent-1-en-3-one (mono-enone): IC₅₀ > 100 µM |
| Quantified Difference | >166-fold greater potency for the bis(enone) target compound |
| Conditions | Rat liver microsomes, [³H]farnesyl pyrophosphate substrate, 10-min preincubation; data curated by ChEMBL/BindingDB from Daiichi Sankyo |
Why This Matters
Procuring the correct bis(enone) structure is critical because the mono-enone analog is functionally inert at the target, meaning any substitution would yield a compound useless for squalene synthase research.
- [1] BindingDB Entry BDBM50643803 (CHEMBL5569476). IC₅₀ = 600 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50643803 (accessed 2026-05-10). View Source
- [2] ChEMBL Activity Data for CHEMBL5569476 (mono-enone comparator IC₅₀ > 100 µM derived from the same assay series deposited by Daiichi Sankyo). ChEMBL Database, EMBL-EBI. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-10). View Source
